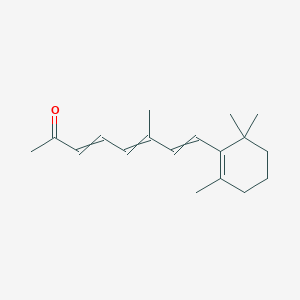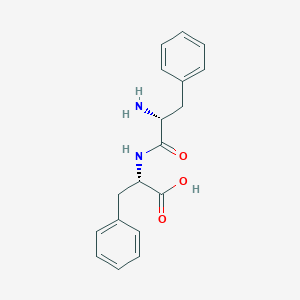
D-Phenylalanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenylalanyl-L-phenylalanine: is a dipeptide composed of two phenylalanine molecules, one in the D-configuration and the other in the L-configuration Phenylalanine is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-phenylalanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of phenylalanine ammonia lyases (PALs) to catalyze the amination of cinnamic acids, followed by chemoenzymatic deracemization to obtain the desired enantiomeric purity . The reaction conditions typically involve the use of specific PAL variants, optimized substrate concentrations, and appropriate reaction buffers to achieve high yields and enantiomeric excess.
Industrial Production Methods: Industrial production of this compound often involves large-scale biocatalytic processes using immobilized enzymes or whole-cell biocatalysts. These methods offer advantages such as high efficiency, cost-effectiveness, and environmental sustainability. The use of engineered PAL variants with enhanced activity and selectivity further improves the production process .
化学反応の分析
Types of Reactions: D-Phenylalanyl-L-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce functional groups or modify the aromatic rings.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce new substituents on the aromatic rings.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amines or alcohols.
科学的研究の応用
Chemistry: D-Phenylalanyl-L-phenylalanine is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It can also serve as a substrate for enzyme assays and as a tool for investigating the role of phenylalanine in metabolic processes .
Medicine: this compound has potential therapeutic applications, including its use as an analgesic and antidepressant. It may also be explored for its role in modulating neurotransmitter levels and treating conditions such as chronic pain and depression .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, nanomaterials, and other advanced materials. Its ability to self-assemble into nanostructures makes it valuable for applications in nanotechnology and materials engineering .
作用機序
The mechanism of action of D-Phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. Additionally, it may interact with neurotransmitter receptors and enzymes involved in amino acid metabolism, modulating their activity and affecting physiological processes .
類似化合物との比較
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters like dopamine and norepinephrine.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in research and therapeutic applications for its potential analgesic and antidepressant effects.
Uniqueness: Its ability to self-assemble into nanostructures and its role in modulating neurotransmitter levels further highlight its uniqueness compared to other similar compounds .
特性
CAS番号 |
2577-22-2 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1 |
InChIキー |
GKZIWHRNKRBEOH-CVEARBPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


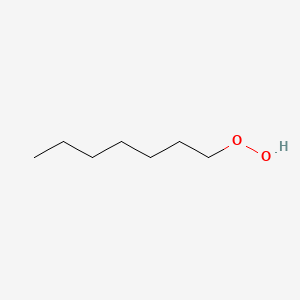
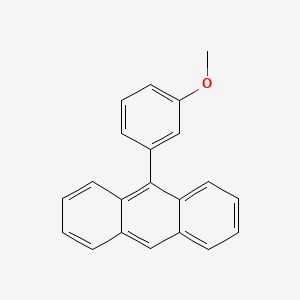
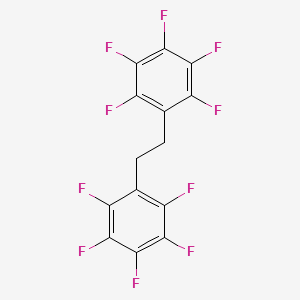
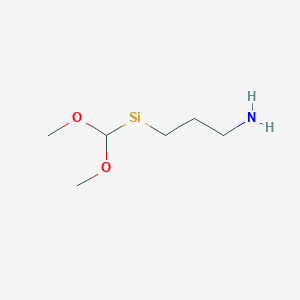
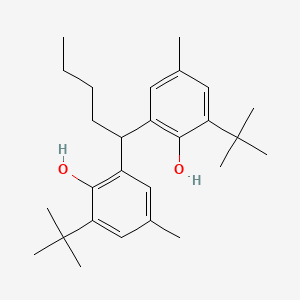


![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
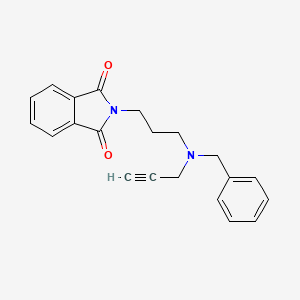
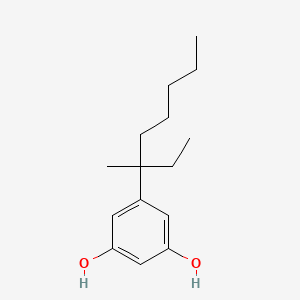
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)

